molecular formula C10H12N2O4 B2588572 Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate CAS No. 1694370-41-6

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate

Cat. No.: B2588572
CAS No.: 1694370-41-6
M. Wt: 224.216
InChI Key: PQGLVWOLESUGHF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and a dioxobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-phenylpyrazol-3-yl)-2,4-dioxobutanoate
  • Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxopentanoate
  • Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxohexanoate

Uniqueness

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dioxobutanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-12(2)11-7/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGLVWOLESUGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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